![molecular formula C17H18N2O3S B5783164 3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)
3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EHT 1864 and has been synthesized using various methods.
Wirkmechanismus
EHT 1864 inhibits the activity of Rho GTPases by binding to the Rho GTPase binding domain of the guanine nucleotide exchange factors (GEFs). This binding prevents the activation of Rho GTPases, which are involved in various cellular processes, including cell migration, invasion, and proliferation. The inhibition of Rho GTPases leads to the suppression of tumor growth and metastasis, protection of neurons from oxidative stress, and improvement of cardiac function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects, including the inhibition of Rho GTPases, reduction of tumor growth and metastasis, protection of neurons from oxidative stress, and improvement of cardiac function. EHT 1864 has also been shown to have anti-inflammatory effects and reduce the expression of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EHT 1864 in lab experiments is its high purity and yield. EHT 1864 has also been shown to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using EHT 1864 is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on EHT 1864. One direction is to investigate its potential applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more efficient synthesis methods to reduce the cost of EHT 1864. Additionally, the development of EHT 1864 derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents.
In conclusion, EHT 1864 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its inhibition of Rho GTPases has shown promise in cancer research, neurodegenerative diseases, and cardiovascular diseases. While there are advantages and limitations to using EHT 1864 in lab experiments, the future directions for research on this compound are exciting and hold great potential for the discovery of new therapeutic agents.
Synthesemethoden
EHT 1864 can be synthesized using various methods, including the reaction of 2-hydroxy-4-methylbenzenethiol and ethyl isocyanate followed by the addition of 3-aminobenzamide. Another method involves the reaction of 3-aminobenzamide with 2-hydroxy-4-methylbenzenethiol and ethyl isocyanate. Both methods have been used to synthesize EHT 1864 with high purity and yield.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, EHT 1864 has been shown to inhibit the activity of Rho GTPases, which are involved in cancer cell migration and invasion. This inhibition leads to the suppression of tumor growth and metastasis. In neurodegenerative diseases, EHT 1864 has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In cardiovascular diseases, EHT 1864 has been shown to improve cardiac function and reduce cardiac fibrosis.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-13-6-4-5-12(10-13)16(21)19-17(23)18-14-8-7-11(2)9-15(14)20/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXCBPTZKBRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.